
4-(aminomethyl)-N-ethyl-N-phenylaniline
Descripción general
Descripción
4-(Aminomethyl)-N-ethyl-N-phenylaniline (AMEP) is an organic compound with a chemical formula of C15H19N3. It is a derivative of aniline, an aromatic amine. AMEP is primarily used in scientific research as a biochemical reagent. It is used in the synthesis of other compounds as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Amino Acid Research and Metabolic Disorders
- Phenylketonuria (PKU) Treatment : 4-(aminomethyl)-N-ethyl-N-phenylaniline, as part of large neutral amino acids (LNAAs), has been studied for its potential in treating PKU. A formulation containing LNAAs, including this compound, showed promising results in reducing elevated blood phenylalanine concentrations in both animal models and human subjects, indicating its potential use in managing PKU (Matalon et al., 2006).
Biochemical and Metabolic Analysis
- Metabolomics in Heart Failure : Metabolite profiles, potentially including this compound, have been identified as significant in patients with heart failure. These profiles, which may include amino acids and amines, provide diagnostic and prognostic value, indicating a possible role of this compound in such metabolic analyses (Cheng et al., 2015).
Newborn Screening and Genetic Disorders
- Newborn Screening and Amino Acid Disorders : In the context of newborn screening programs, tandem mass spectrometry is used to detect markers of amino acid disorders. The presence of amino acids, including potentially this compound, in dried blood spots of newborns can indicate various metabolic or genetic disorders, underscoring its significance in early diagnosis and intervention (Zytkovicz et al., 2001).
Aromatic Amine Analysis in Occupational Health
- Occupational Exposure and Cancer Risk : The study of aromatic amines, including this compound, in occupational settings is critical due to their association with elevated risks of cancers, particularly bladder cancer. Understanding the metabolic pathways and exposure risks of such amines, including their hemoglobin adducts, is vital in assessing occupational health risks and preventive measures (Vineis, 1994).
Propiedades
IUPAC Name |
4-(aminomethyl)-N-ethyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-17(14-6-4-3-5-7-14)15-10-8-13(12-16)9-11-15/h3-11H,2,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMFRAHJYIYNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




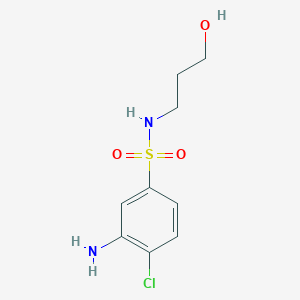
![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
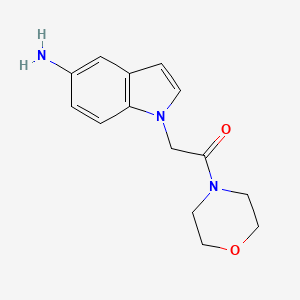
![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)
![4-[2-Amino-4-(trifluoromethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1517503.png)
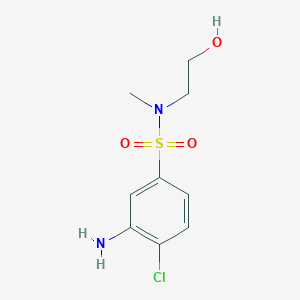
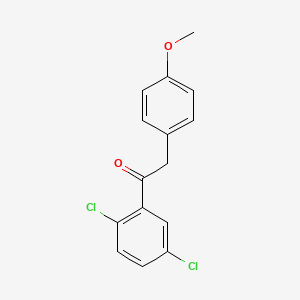
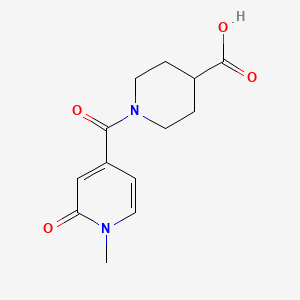
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)
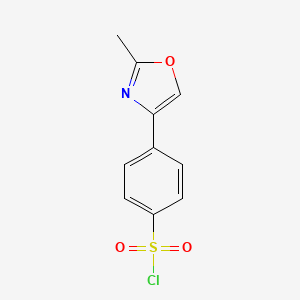
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
